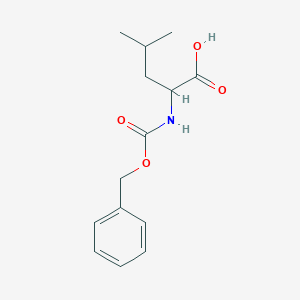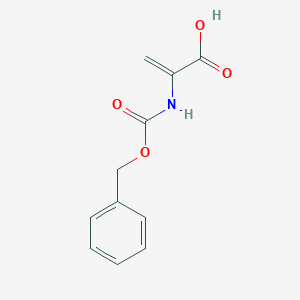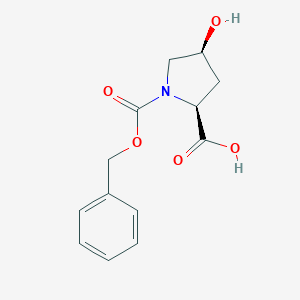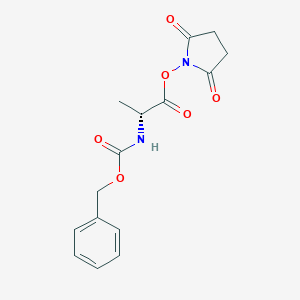
Cbz-4-biphenyl-L-ala
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cbz-4-biphenyl-L-ala, also known as carbobenzoxy-4-biphenyl-L-alanine, is an organic compound with the chemical formula C23H21NO4. It is a solid, typically appearing as white crystals or crystalline powder. This compound is primarily used in pharmaceutical synthesis and organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
Cbz-4-biphenyl-L-ala can be synthesized through various methods. One common approach involves the protection of the amino group of 4-biphenyl-L-alanine with a carbobenzoxy (Cbz) group. This protection is typically achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
Cbz-4-biphenyl-L-ala undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The primary product is the deprotected amino acid.
Substitution: Substituted derivatives of the original compound.
科学研究应用
Cbz-4-biphenyl-L-ala has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the development of peptide-based drugs.
Industry: This compound is employed in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of Cbz-4-biphenyl-L-ala involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The compound’s effects are mediated through pathways that regulate protein synthesis and degradation .
相似化合物的比较
Similar Compounds
Cbz-4-biphenyl-D-ala: A stereoisomer with similar properties but different biological activity.
Cbz-4-biphenyl-L-valine: Another Cbz-protected amino acid with a different side chain.
Cbz-4-biphenyl-L-leucine: Similar in structure but with a bulkier side chain.
Uniqueness
Cbz-4-biphenyl-L-ala is unique due to its specific structure, which combines the biphenyl group with the protected amino acid. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBVIHXEMIHEQ-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














